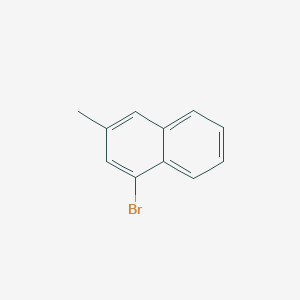

1-Bromo-3-methylnaphthalene

説明

Historical Context and Evolution of Halogenated Naphthalene (B1677914) Research

The study of halogenated naphthalenes is rooted in the foundational principles of electrophilic aromatic substitution. Early research focused on direct halogenation of the naphthalene ring, often using elemental bromine or chlorine. These methods, while effective for producing mixtures of halogenated isomers, frequently suffered from a lack of regioselectivity, leading to challenges in separating and purifying the desired products. orgsyn.org The distribution of isomers was largely governed by the inherent electronic properties of the naphthalene core, with substitution patterns being difficult to control.

The evolution of this field has been marked by a consistent drive towards greater precision and efficiency. The development of modern synthetic methodologies has revolutionized the preparation of specific halogenated naphthalene isomers. Advances in catalysis, including the use of solid catalysts like montmorillonite clay for bromination, have offered greener and more selective routes to polybrominated naphthalenes. Furthermore, the advent of palladium-catalyzed cross-coupling reactions in the late 20th century, such as the Suzuki-Miyaura reaction, fundamentally changed the perception of aryl halides. wikipedia.orglibretexts.org No longer just end-products, they became critical intermediates—versatile handles for constructing complex molecular architectures that were previously inaccessible. This shift transformed compounds like 1-Bromo-3-methylnaphthalene from chemical curiosities into valuable reagents for targeted synthesis.

Significance of Bromo-Substituted Naphthalenes in Organic Synthesis and Materials Science

Bromo-substituted naphthalenes are cornerstone intermediates in organic synthesis and materials science due to the unique reactivity of the carbon-bromine (C-Br) bond. The bromine atom serves as a versatile functional group, enabling a wide range of chemical transformations.

In organic synthesis, the primary significance of bromonaphthalenes lies in their utility in carbon-carbon bond-forming reactions. They are excellent electrophilic partners in various palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling, a bromonaphthalene can be coupled with an organoboron compound to form biaryl structures, which are common motifs in pharmaceuticals and liquid crystals. wikipedia.orglibretexts.orgnih.gov Similarly, they are used in Stille coupling (with organotin reagents) and Negishi coupling (with organozinc reagents). Beyond coupling reactions, the C-Br bond can be converted into an organometallic nucleophile. Reaction with magnesium metal forms a Grignard reagent, which can then react with a variety of electrophiles like aldehydes, ketones, and carbon dioxide to build more complex molecules. libretexts.orgwisc.edumnstate.edu

In materials science, the incorporation of the bromo-naphthalene moiety can significantly influence the electronic and photophysical properties of a material. These compounds serve as key building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The defined stereochemistry and rigidity of the naphthalene core, combined with the ability to functionalize it via the bromo-group, allows for the precise tuning of molecular properties required for these advanced applications.

| Application Area | Specific Use of Bromo-Naphthalenes | Example Reaction Types |

| Organic Synthesis | Precursors for complex molecule synthesis | Suzuki-Miyaura Coupling, Grignard Reagent Formation |

| Pharmaceuticals | Building blocks for biaryl drug scaffolds | Palladium-Catalyzed Cross-Coupling |

| Materials Science | Monomers for advanced polymers | Asymmetric Cross-Coupling |

| Organic Electronics | Components of OLEDs and OFETs | Synthesis of Conjugated Systems |

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily centered on its role as a specialized building block in synthetic organic chemistry. Its specific substitution pattern—a bromine at the 1-position and a methyl group at the 3-position—offers a distinct steric and electronic environment that chemists can exploit for targeted molecular construction.

The principal area of research is its application in metal-catalyzed cross-coupling reactions. The C-Br bond at the 1-position is activated for oxidative addition to a low-valent metal catalyst (typically palladium or nickel), initiating catalytic cycles like the Suzuki-Miyaura coupling. wikipedia.orgyonedalabs.comorganic-chemistry.org This allows for the regioselective formation of a new carbon-carbon bond at that specific position, coupling the 3-methylnaphthalene core to other aryl, vinyl, or alkyl groups. The presence of the methyl group at the 3-position can influence the reactivity and the conformational properties of the resulting biaryl products.

Another key research application is in the formation of organometallic reagents. This compound can be converted into its corresponding Grignard reagent (3-methyl-1-naphthylmagnesium bromide) or an organolithium species. libretexts.orgwisc.edu These powerful nucleophiles can then be used to construct more elaborate molecules by reacting with various electrophiles. For example, a study on the related isomer 1-bromo-2-methylnaphthalene (B105000) demonstrated its use in an asymmetric cross-coupling reaction with its Grignard reagent to form chiral binaphthyl compounds, highlighting the potential for these isomers in stereoselective synthesis. sigmaaldrich.com While specific, high-profile applications in materials are not widely documented for this particular isomer, its utility as an intermediate ensures its relevance in the synthesis of novel compounds being investigated for applications in medicinal chemistry and materials science. rsc.org

| Property | Data |

| Chemical Formula | C₁₁H₉Br |

| Molecular Weight | 221.10 g/mol |

| CAS Number | 54357-18-5 |

| Synonyms | Naphthalene, 1-bromo-3-methyl- |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGLLXBRLJUZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305751 | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54357-18-5 | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-methylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromo 3 Methylnaphthalene

Established Synthetic Pathways for 1-Bromo-3-methylnaphthalene

The synthesis of this compound is not straightforward via direct bromination due to the directing effects of the methyl group. Therefore, multi-step sequences, most notably the Sandmeyer reaction, are the most reliable and established methods for its preparation.

Regioselective Bromination of Methylnaphthalene Precursors

Direct electrophilic bromination of 3-methylnaphthalene is generally not a preferred method for the synthesis of this compound due to the formation of a mixture of isomers. The methyl group at the 3-position activates the naphthalene (B1677914) ring towards electrophilic attack. However, substitution can occur at several positions, with the 4- and 8-positions being particularly susceptible to attack, leading to a complex product mixture and low yields of the desired 1-bromo isomer.

Studies on the electrophilic substitution of methylnaphthalenes have shown that the position of the methyl group significantly influences the regioselectivity of the reaction. For instance, the nitration of 2-methylnaphthalene (B46627) predominantly yields 1-nitro-2-methylnaphthalene, highlighting the preference for substitution at the alpha-position adjacent to the methyl group. uq.edu.au Conversely, photobromination of dimethylnaphthalenes using N-bromosuccinimide (NBS) has been shown to result in the bromination of the methyl group (benzylic bromination) rather than the aromatic ring. oup.com

Alternative Synthetic Routes to this compound and its Isomers

The most dependable and widely employed alternative to direct bromination for the synthesis of this compound is the Sandmeyer reaction . evitachem.comwikipedia.orgmasterorganicchemistry.comlscollege.ac.inbyjus.com This multi-step pathway offers excellent control over the regiochemistry by introducing the bromo substituent at a specific position via a diazonium salt intermediate. The general sequence is as follows:

Nitration of 3-methylnaphthalene: The synthesis commences with the nitration of 3-methylnaphthalene. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. evitachem.com The electrophilic nitronium ion (NO₂⁺) preferentially attacks the 1-position of the naphthalene ring, which is activated by the methyl group, to yield 1-nitro-3-methylnaphthalene .

Reduction of 1-nitro-3-methylnaphthalene: The nitro group of 1-nitro-3-methylnaphthalene is then reduced to an amino group to form 1-amino-3-methylnaphthalene . This transformation can be accomplished using various reducing agents, with common methods including the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl), or through catalytic hydrogenation with a palladium catalyst (Pd/C). google.comscispace.com

Diazotization and Bromination (Sandmeyer Reaction): The final step involves the conversion of 1-amino-3-methylnaphthalene to the target compound. The amino group is first transformed into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. wikipedia.orgmasterorganicchemistry.combyjus.com The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a bromine atom to afford This compound .

The following table summarizes the key steps and reagents in the Sandmeyer synthesis of this compound:

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Nitration | 3-Methylnaphthalene | Conc. HNO₃, Conc. H₂SO₄ | 1-Nitro-3-methylnaphthalene |

| 2. Reduction | 1-Nitro-3-methylnaphthalene | Sn, conc. HCl or H₂, Pd/C | 1-Amino-3-methylnaphthalene |

| 3. Diazotization | 1-Amino-3-methylnaphthalene | NaNO₂, HBr, 0-5 °C | 3-Methylnaphthalene-1-diazonium bromide |

| 4. Bromination | 3-Methylnaphthalene-1-diazonium bromide | CuBr | This compound |

Modern and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods in organic chemistry. These principles can be applied to the synthesis of this compound, primarily by improving the existing Sandmeyer route or exploring novel catalytic systems.

Transition Metal-Free Synthetic Protocols for Brominated Naphthalenes

While the Sandmeyer reaction traditionally uses a copper catalyst, research into transition-metal-free aromatic substitutions is an active area. For the synthesis of this compound, this could involve modifications to the diazotization and substitution steps. However, for the specific transformation of an amino group to a bromo group on a naphthalene ring, copper-catalyzed methods remain the most efficient and widely documented.

It is worth noting that transition-metal-free methods have been successfully developed for the synthesis of related compounds. For example, a multi-step, transition-metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) has been reported starting from naphthalene. uq.edu.auacs.org This particular pathway, however, is not directly applicable to the synthesis of this compound due to the different starting material and target isomer.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. byjus.comtandfonline.comchemicalbook.com These can be applied to the Sandmeyer synthesis of this compound in several ways:

Safer Solvents and Reagents: The use of hazardous solvents can be minimized. For instance, some modern Sandmeyer protocols explore the use of ionic liquids or aqueous reaction media. lscollege.ac.in

Catalyst Efficiency: Improving the efficiency and recyclability of the copper catalyst can reduce heavy metal waste.

Energy Efficiency: The use of microwave irradiation or microreactor technology can potentially shorten reaction times and improve energy efficiency, particularly in the diazotization step. tandfonline.com

One innovative green chemistry approach that could be relevant to the synthesis of the key intermediate, 1-amino-3-methylnaphthalene, is "grindstone chemistry." This solvent-free, one-pot method has been used for the synthesis of 1-aminoalkyl-2-naphthols and could potentially be adapted for the reduction of 1-nitro-3-methylnaphthalene. masterorganicchemistry.com

Preparation of Key Synthons and Building Blocks Derived from Naphthalene

The synthesis of this compound is intrinsically linked to the efficient preparation of its key precursors derived from naphthalene. The primary building block is 3-methylnaphthalene , which can be sourced from coal tar or synthesized through various methods. From this starting material, the two crucial synthons for the Sandmeyer pathway are prepared:

1-Nitro-3-methylnaphthalene: This intermediate is synthesized via the electrophilic nitration of 3-methylnaphthalene. The reaction conditions must be carefully controlled to favor mono-nitration at the 1-position.

1-Amino-3-methylnaphthalene: The reduction of 1-nitro-3-methylnaphthalene provides this essential precursor for the diazotization step. The choice of reducing agent can be tailored to be compatible with other functional groups if present. This compound is also commercially available from several suppliers.

Synthesis of Related Brominated Naphthalene Derivatives (e.g., Bromomethylnaphthalenes)

The synthesis of brominated naphthalene derivatives, particularly bromomethylnaphthalenes, serves as a valuable reference for understanding the introduction of bromine to the naphthalene system. A common and effective method for the bromination of the methyl group on a naphthalene ring is the use of N-bromosuccinimide (NBS). prepchem.comprepchem.com This reagent, often used in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) or under photochemical conditions, allows for the selective bromination of the benzylic position. prepchem.comoup.com

For instance, the synthesis of 1-(bromomethyl)naphthalene (B1266630) is achieved by reacting 1-methylnaphthalene (B46632) with NBS in a solvent like carbon tetrachloride. prepchem.com The reaction is typically initiated by heat or light, leading to the formation of the desired product. prepchem.com Similarly, 2-(bromomethyl)naphthalene (B188764) can be prepared from 2-methylnaphthalene and NBS. prepchem.com Visible light irradiation has been shown to be highly effective in improving the selectivity and efficiency of the photobromination of dimethylnaphthalenes with NBS, yielding bis(bromomethyl)arenes or (bromomethyl)methylarenes depending on the stoichiometry. oup.com

Another approach involves the direct bromination of the naphthalene ring. For example, the bromination of 2-methylnaphthalene can yield 2-bromo-3-methylnaphthalene, a key intermediate for further reactions. dergipark.org.tr The conditions for such electrophilic aromatic substitution reactions must be carefully controlled to achieve the desired regioselectivity.

A metal-free synthetic approach has been developed for the preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene itself. dergipark.org.trkafkas.edu.trresearchgate.net This multi-step synthesis involves a Birch reduction of naphthalene to 1,4-dihydronaphthalene, followed by reaction with dichlorocarbene (B158193) and subsequent ring-opening and bromination with molecular bromine (Br₂). dergipark.org.trresearchgate.net

The following table summarizes various synthetic methods for related brominated naphthalene derivatives:

| Product | Precursor(s) | Reagents and Conditions | Yield | Reference |

| 1-(Bromomethyl)naphthalene | 1-Methylnaphthalene | N-Bromosuccinimide, Azo-bis-isobutyronitrile, Carbon tetrachloride, Reflux | 60% | prepchem.com |

| 2-(Bromomethyl)naphthalene | 2-Methylnaphthalene | N-Bromosuccinimide, Carbon tetrachloride, Reflux | 86% | prepchem.com |

| 2-Bromo-3-(bromomethyl)naphthalene | 1,4-Dihydronaphthalene | 1. CHCl₃, t-BuOK; 2. t-BuOK; 3. Br₂ | High | dergipark.org.trresearchgate.net |

| 1-Bromomethyl-4-methylnaphthalene | 1,4-Dimethylnaphthalene | N-Bromosuccinimide, Visible light, Benzene | Good | oup.com |

| 2-Bromomethyl-6-methylnaphthalene | 2,6-Dimethylnaphthalene | N-Bromosuccinimide, Visible light, Benzene | Good | oup.com |

Controlled Functionalization Strategies for Complex Naphthalene Skeletons

Achieving regioselective functionalization of the naphthalene skeleton is a significant challenge in organic synthesis. researchgate.netnih.gov The development of controlled functionalization strategies is crucial for the synthesis of complex, specifically substituted naphthalenes. nih.gov

One powerful strategy is the use of directing groups in metal-catalyzed C-H activation reactions. nih.gov These directing groups can guide a metal catalyst to a specific position on the naphthalene ring, allowing for the introduction of a functional group with high regioselectivity. For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to exhibit C8-regioselectivity. researchgate.net By modifying the substrate to form an aromatic imine intermediate, the regioselectivity can be switched to the C2-position. researchgate.net

The inherent reactivity of the naphthalene ring also plays a role in determining the position of functionalization. In electrophilic aromatic substitution reactions, the α-positions (C1, C4, C5, C8) are generally more reactive than the β-positions (C2, C3, C6, C7). However, the presence of existing substituents can significantly influence this preference.

For the synthesis of this compound, a strategy could involve the functionalization of a pre-existing 3-methylnaphthalene derivative. The methyl group is an ortho-, para-directing group, which would activate the C2, C4, and C5 positions for electrophilic attack. Therefore, direct bromination of 3-methylnaphthalene would likely lead to a mixture of isomers, with the 1-bromo and 4-bromo products being major components. Separating these isomers could be a potential, though likely challenging, synthetic route.

Late-stage functionalization of complex molecules is another important area of research. nih.gov This involves introducing functional groups at a late stage in a synthetic sequence, which can be particularly useful for creating diverse libraries of compounds for screening purposes. For instance, Suzuki cross-coupling reactions have been used to functionalize various positions on the 1,2-BN-naphthalene ring, a boron- and nitrogen-containing analogue of naphthalene. nih.gov

The following table outlines some controlled functionalization strategies applicable to naphthalene skeletons:

| Strategy | Description | Example Application | Reference |

| Directing Group-Assisted C-H Activation | A functional group on the naphthalene ring directs a metal catalyst to a specific C-H bond for functionalization. | Palladium-catalyzed C8-halogenation of 1-naphthaldehydes. | researchgate.net |

| Regioselective Halogenation | Control of reaction conditions and reagents to favor the formation of a specific halogenated isomer. | Bromination of 1-naphthaldehydes can be directed to either the C2 or C8 position. | researchgate.net |

| Metal-Free Multi-Step Synthesis | A sequence of reactions that builds the desired substitution pattern without the use of transition metals. | Synthesis of 2-bromo-3-(bromomethyl)naphthalene from naphthalene via a cyclopropane (B1198618) intermediate. | dergipark.org.trresearchgate.net |

| Late-Stage Functionalization | Introduction of functional groups in the final steps of a synthesis. | Suzuki cross-coupling on brominated BN-naphthalene cores. | nih.gov |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Methylnaphthalene

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene (B1677914) core of 1-Bromo-3-methylnaphthalene is susceptible to both electrophilic and nucleophilic attack, with the outcome of these reactions being heavily influenced by the directing effects of the existing substituents.

Regioselectivity and Stereoselectivity in Substitution Processes

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS) of naphthalene, substitution generally occurs at the α-position (C1, C4, C5, C8) due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the β-position (C2, C3, C6, C7). For this compound, the directing effects of both the bromo and methyl groups must be considered.

The methyl group is an activating, ortho-, para- directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions ortho and para to it. The bromine atom is a deactivating, ortho-, para- directing group due to its electron-withdrawing inductive effect and electron-donating resonance effect.

Considering the positions on the this compound ring:

C4-position: Activated by the ortho-methyl group and the para-bromo group. This position is highly favored for electrophilic attack.

C2-position: Activated by the ortho-methyl group but deactivated by the adjacent bromo group.

Therefore, electrophilic substitution on this compound is expected to show high regioselectivity for the C4 position. Stereoselectivity is generally not a factor in these reactions as the incoming electrophile replaces a hydrogen atom on a planar aromatic ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is less common than EAS and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The methyl group is electron-donating, which disfavors SNAr. The bromine atom, while a leaving group, does not strongly activate the ring for this reaction type. Therefore, this compound is generally unreactive towards SNAr under standard conditions. Forcing conditions, such as the use of very strong nucleophiles or high temperatures, might lead to substitution, but the regioselectivity would be less predictable and could involve benzyne intermediates.

Influence of Bromine and Methyl Substituents on Reaction Pathways

The interplay between the activating methyl group and the deactivating but directing bromo group is crucial in determining the reaction pathways.

Bromine Atom: The bromine at the C1 position has a dual role. Its inductive effect withdraws electron density, deactivating the ring towards EAS. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the directing effects of the methyl and bromo groups are synergistic in favoring substitution at the C4 position.

The following table summarizes the expected major products for common electrophilic aromatic substitution reactions on this compound based on these directing effects.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-3-methylnaphthalene |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-methyl-4-nitronaphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-1-bromo-3-methylnaphthalene |

Advanced Cross-Coupling Chemistry

The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing this compound as Substrate

This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryls. The reaction of this compound with an arylboronic acid would yield a 1-aryl-3-methylnaphthalene.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene like styrene would produce a 1-styryl-3-methylnaphthalene.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.orgorganic-chemistry.org Coupling this compound with an alkyne such as phenylacetylene would result in a 1-(phenylethynyl)-3-methylnaphthalene.

The following table provides illustrative examples of these cross-coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Phenyl-3-methylnaphthalene |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | (E)-1-(3-methylnaphthalen-1-yl)-2-phenylethene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(3-methylnaphthalen-1-yl)-2-phenylethyne |

Mechanistic Studies of Catalyst Performance and Ligand Effects in Naphthalene Coupling

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The steric hindrance around the C1 position, influenced by the peri-hydrogen at C8, can affect the rate of this step.

Transmetalation/Migratory Insertion: In the Suzuki-Miyaura reaction, the organic group from the boronic acid is transferred to the palladium center. In the Heck reaction, the alkene inserts into the Pd-C bond. The nature of the ligands on the palladium catalyst is crucial at this stage.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Ligand Effects: The choice of phosphine ligands is critical for the efficiency of these reactions. Electron-rich and bulky ligands, such as tri-tert-butylphosphine or SPhos, can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times. The steric bulk of the ligand can also influence the regioselectivity of the migratory insertion step in the Heck reaction. For sterically hindered substrates like this compound, the use of appropriate ligands is essential to overcome steric repulsion and achieve efficient coupling.

Synthesis of Sterically Hindered Biaryls and Oligonaphthalenes

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of sterically hindered biaryls. nih.govresearchgate.netsemanticscholar.org Coupling with ortho-substituted arylboronic acids can lead to atropisomeric biaryls, which are chiral molecules with restricted rotation around the C-C single bond.

Furthermore, iterative cross-coupling strategies can be employed to synthesize oligonaphthalenes. For instance, a Suzuki-Miyaura coupling of this compound with a naphthalenylboronic acid would form a binaphthyl system. This product could then be further functionalized and subjected to another coupling reaction to extend the oligomeric chain. The steric hindrance introduced by the methyl group and the geometry of the naphthalene rings can lead to the formation of helical oligonaphthalenes with interesting chiroptical properties.

Radical and Electrochemical Reaction Mechanisms

The study of radical and electrochemical reactions of halogenated aromatic compounds, such as this compound, provides deep insights into their reactivity and potential for synthetic applications. The cleavage of the carbon-bromine bond is a key step in these reactions, often proceeding through radical intermediates.

Electrochemically Induced Carbon-Bromine Bond Dissociation in Halogenated Naphthalenes

The electrochemical reduction of halogenated naphthalenes is a powerful method to induce the dissociation of the carbon-halogen bond. adichemistry.comudel.edu This process is of significant interest for both synthetic purposes and environmental applications, such as the degradation of halogenated organic pollutants. adichemistry.comudel.edu While direct studies on this compound are not extensively documented, research on the closely related isomer, 1-bromo-2-methylnaphthalene (B105000), offers a detailed mechanistic picture that can be largely extrapolated to the 3-methyl substituted analogue due to their structural similarities.

The process is initiated by the transfer of an electron to the naphthalene system, leading to the formation of a radical anion. adichemistry.com This initial electron uptake is a crucial step that significantly weakens the carbon-bromine (C-Br) bond, facilitating its subsequent cleavage. adichemistry.com Theoretical modeling and experimental studies on 1-bromo-2-methylnaphthalene have shown that this bond dissociation is energetically feasible upon electrochemical reduction. adichemistry.comub.eduyoutube.com

The general mechanism for the electrochemical reduction of halogenated naphthalene derivatives, as proposed by Savéant, considers two main pathways: a stepwise mechanism and a concerted mechanism. adichemistry.com The nature of the halide, the solvent, and the supporting electrolyte are factors that can influence which pathway is favored. adichemistry.com For aromatic halides, the stepwise mechanism is generally the preferred route of dissociation. adichemistry.comudel.edu

Formation and Reactivity of Radical Anions and Organic Radicals

Upon one-electron reduction, this compound is expected to form a transient radical anion. adichemistry.comudel.edu This species is central to the subsequent chemical transformations. The stability and reactivity of this radical anion are influenced by the electronic properties of the naphthalene ring system.

Following its formation, the radical anion undergoes cleavage of the C-Br bond, resulting in the formation of a bromide anion and a 3-methylnaphthalen-1-yl radical. adichemistry.comudel.edu Quantum mechanical calculations on the 1-bromo-2-methylnaphthalene radical anion support the formation of these products. adichemistry.comub.eduyoutube.com

The organic radical generated is a highly reactive intermediate. One of the primary reaction pathways for these radicals is dimerization. For instance, the radicals produced from 1-bromo-2-methylnaphthalene have been shown to react with each other to form a 2,2'-dimethyl-1,1'-binaphthyl dimer. adichemistry.com Similarly, the 3-methylnaphthalen-1-yl radical would be expected to dimerize, potentially forming 3,3'-dimethyl-1,1'-binaphthyl. At highly negative potentials, the organic radical can be further reduced to an anion, which can then be protonated by the solvent or residual water. adichemistry.com

Elucidation of Stepwise Versus Concerted Dissociation Pathways

The dissociation of the C-Br bond in the radical anion of halogenated naphthalenes can occur through two distinct mechanisms: a stepwise pathway or a concerted pathway.

Stepwise Mechanism: In this pathway, the radical anion is a true intermediate. The C-Br bond breaks in a separate step following the initial electron transfer. adichemistry.com

Concerted Mechanism: In this mechanism, the electron transfer and the C-Br bond cleavage occur simultaneously, without the formation of a stable radical anion intermediate. adichemistry.com

For aromatic halides like the bromomethylnaphthalenes, the stepwise mechanism is generally favored. adichemistry.comudel.edu Theoretical studies on 1-bromo-2-methylnaphthalene, utilizing density functional theory (DFT) and dynamic reaction coordinate (DRC) calculations, have provided strong evidence for a stepwise dissociation. adichemistry.comub.eduyoutube.com These studies show that after the initial electron uptake to form the radical anion, the C-Br bond subsequently cleaves to yield the bromide anion and the corresponding naphthyl radical. adichemistry.comudel.edu The potential energy surface for the dissociation of the 1-bromo-2-methylnaphthalene radical anion clearly indicates a transition state leading from the radical anion to the dissociated products, which is characteristic of a stepwise process. adichemistry.com

Pericyclic Reactions and Rearrangements Involving this compound

Currently, there is a lack of specific documented examples in the scientific literature of pericyclic reactions or rearrangements directly involving this compound. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. While the naphthalene core can participate in cycloaddition reactions (a type of pericyclic reaction), specific studies detailing such reactivity for this compound are not available. Similarly, rearrangements involving the migration of the bromo or methyl group around the naphthalene ring under pericyclic conditions have not been reported.

Functional Group Interconversions and Derivatization Strategies of the Bromo- and Methyl Groups

While general methodologies for the functional group interconversion of aryl bromides and methyl groups on aromatic rings are well-established in organic chemistry, specific studies detailing these transformations on this compound are limited. However, the expected reactivity can be inferred from the known chemistry of naphthalenes and other aromatic compounds.

Derivatization of the Bromo Group:

The bromo substituent on the naphthalene ring is a versatile handle for a variety of functional group interconversions, most notably through the formation of organometallic intermediates or via transition metal-catalyzed cross-coupling reactions.

Grignard Reagent Formation: Reaction with magnesium metal would be expected to form the corresponding Grignard reagent, 3-methylnaphthalen-1-ylmagnesium bromide. This nucleophilic species could then be reacted with a wide range of electrophiles to introduce new functional groups.

Lithium-Halogen Exchange: Treatment with an organolithium reagent, such as n-butyllithium, would likely lead to the formation of 1-lithio-3-methylnaphthalene, another powerful nucleophile for synthetic transformations.

Cross-Coupling Reactions: The bromo group is an excellent substrate for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the formation of carbon-carbon and carbon-heteroatom bonds at the C1 position.

Derivatization of the Methyl Group:

The methyl group at the C3 position is generally less reactive than the bromo group. However, it can undergo transformations under specific conditions.

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the methyl group could be brominated to afford 1-bromo-3-(bromomethyl)naphthalene. This benzylic bromide would be a valuable intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, yielding 1-bromo-naphthalene-3-carboxylic acid. Milder oxidation conditions might allow for the formation of the corresponding aldehyde or alcohol.

Below is a table summarizing potential derivatization strategies for this compound based on general organic chemistry principles.

| Functional Group | Reagents and Conditions | Expected Product | Reaction Type |

| Bromo | Mg, THF | 3-methylnaphthalen-1-ylmagnesium bromide | Grignard Formation |

| Bromo | n-BuLi, Et₂O | 1-lithio-3-methylnaphthalene | Lithium-Halogen Exchange |

| Bromo | R-B(OH)₂, Pd catalyst, base | 1-R-3-methylnaphthalene | Suzuki Coupling |

| Bromo | R-NH₂, Pd catalyst, base | N-R-3-methylnaphthalen-1-amine | Buchwald-Hartwig Amination |

| Methyl | NBS, AIBN, CCl₄ | 1-bromo-3-(bromomethyl)naphthalene | Free-Radical Bromination |

| Methyl | KMnO₄, heat | 1-bromo-naphthalene-3-carboxylic acid | Oxidation |

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3 Methylnaphthalene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of brominated methylnaphthalene isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the substitution pattern on the naphthalene (B1677914) ring.

In ¹H NMR, the chemical shifts (δ) of the aromatic protons are indicative of their electronic environment, which is influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The coupling constants (J) between adjacent protons reveal their connectivity and spatial relationships. For instance, ¹H NMR data for the related isomer, 1-bromo-4-methylnaphthalene, shows a complex multiplet pattern in the aromatic region. nih.gov

Table 1: Representative ¹³C NMR Data for 1-Bromo-2-methylnaphthalene (B105000) This interactive table provides known chemical shift values for an isomer, which helps in understanding the general spectral features of brominated methylnaphthalenes.

| Compound | Solvent | Carbon Chemical Shifts (δ, ppm) |

| 1-Bromo-2-methylnaphthalene | CDCl₃ | 136.1, 133.1, 132.7, 128.8, 128.1, 127.4, 127.4, 127.1, 125.8, 124.2, 24.3 rsc.org |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Vibrational Analysis

Studies on the isomer 1-bromo-2-methylnaphthalene have utilized FT-IR and FT-Raman spectroscopy to analyze its vibrational modes. mindat.org The spectra are typically complex, featuring several characteristic bands:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Methyl Group Vibrations: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected. For 1-methylnaphthalene (B46632), these have been assigned around 2974 cm⁻¹ and 2909 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring give rise to a series of strong bands between 1400 cm⁻¹ and 1600 cm⁻¹.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected at lower frequencies, typically in the range of 500-600 cm⁻¹, and is a key indicator of the bromine substituent.

Theoretical calculations based on density functional theory (DFT) are often employed to aid in the assignment of the observed vibrational frequencies.

Table 2: Key Vibrational Frequencies for Naphthalene Derivatives This interactive table summarizes the typical frequency ranges for the main vibrational modes in related naphthalene compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |

| Aromatic C-H Stretch | 3000 - 3100 | |

| Methyl C-H Stretch | 2900 - 2995 | researchgate.net |

| Aromatic C=C Stretch | 1400 - 1600 | |

| C-Br Stretch | 500 - 600 |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of 1-bromo-3-methylnaphthalene and for studying its fragmentation pathways under ionization. The exact mass of this compound is calculated to be 219.98876 Da. nih.gov HRMS can measure this mass with high precision, allowing for unambiguous validation of the molecular formula, C₁₁H₉Br. rsc.org

A key feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost identical intensity, which is a clear diagnostic for the presence of a single bromine atom in the molecule. nih.gov

The fragmentation pattern provides structural information. The electrochemically induced dissociation of the C-Br bond in the radical anion of 1-bromo-2-methylnaphthalene has been studied, indicating that this bond cleavage is a primary fragmentation event. mdpi.com Under electron ionization, a major fragmentation pathway would be the loss of the bromine radical to form the stable 3-methyl-1-naphthyl cation at m/z 141.

Table 3: Predicted Mass Spectrometric Fragments for this compound This interactive table shows the expected m/z values for the molecular ion and key fragments.

| Ion | Formula | Calculated m/z | Notes |

| [M]⁺ | [C₁₁H₉⁷⁹Br]⁺ | 220 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₁₁H₉⁸¹Br]⁺ | 222 | Molecular ion with ⁸¹Br nih.gov |

| [M-Br]⁺ | [C₁₁H₉]⁺ | 141 | Loss of bromine radical nih.govmdpi.com |

X-ray Crystallography of this compound Analogues and Co-crystals for Solid-State Structure Determination

X-ray crystallography provides definitive, three-dimensional structural information for molecules in the solid state. While a crystal structure for this compound itself is not prominently reported, numerous studies on its analogues reveal key structural features of this class of compounds, such as bond lengths, bond angles, and intermolecular packing forces like π-stacking. grafiati.com

Table 4: Crystallographic Data for an Analogue of this compound This interactive table presents the unit cell parameters for a structurally related compound.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Source |

| 1-bromo-5-hydroxy-4-isopropoxy-7-methylnaphthalene | Monoclinic | P121/c1 | 9.655 | 14.337 | 9.692 | 108.07 | nih.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system possesses a conjugated π-electron system, which gives rise to characteristic π → π* transitions. These transitions typically result in strong absorption bands in the UV region.

The positions and intensities of these absorption bands are sensitive to the substituents on the naphthalene core. Both the bromo and methyl groups act as auxochromes, which can modify the absorption spectrum compared to unsubstituted naphthalene. Theoretical studies on the isomer 1-bromo-2-methylnaphthalene have included calculations of its UV-Vis spectrum to understand its electronic structure and predict its spectral behavior. mdpi.com Experimental work on derivatives of 1-bromo-2-methylnaphthalene has utilized an excitation wavelength (λ_ex) of 276 nm, indicating significant absorption in this region of the UV spectrum. rsc.org This provides a reference point for the expected electronic transitions in this compound.

Computational Chemistry and Theoretical Investigations on 1 Bromo 3 Methylnaphthalene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, providing a gateway to a wide array of chemical and physical properties.

Optimized Molecular Geometry and Conformational Flexibility Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until the lowest energy conformation is found. For 1-Bromo-3-methylnaphthalene, DFT calculations would define the precise bond lengths, bond angles, and dihedral angles.

The naphthalene (B1677914) core is expected to be largely planar. The key geometric parameters of interest would be the C-Br and C-C bond lengths of the substituted rings, the orientation of the methyl group relative to the aromatic plane, and any minor deviations from planarity caused by steric interactions between the bromine atom and the methyl group. Studies on related molecules, such as 1-bromo-2-methylnaphthalene (B105000), have utilized DFT to analyze potential energy surfaces and bond dissociation pathways, highlighting the detailed structural insights that can be gained. mdpi.com Conformational analysis for a molecule like this compound is relatively straightforward, as the primary flexibility would involve the rotation of the methyl group's hydrogen atoms.

Table 1: Representative Optimized Geometric Parameters for a Substituted Naphthalene (Illustrative)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.37 - 1.42 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (methyl) | ~1.51 Å |

| Bond Length | C-H (methyl) | ~1.09 Å |

| Bond Angle | C-C-C (ring) | ~118 - 122° |

| Bond Angle | C-C-Br | ~119 - 121° |

Note: These are typical values based on DFT calculations of similar aromatic compounds and serve for illustrative purposes only.

Vibrational Frequency Calculations and Potential Energy Distribution Analysis

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule's atoms will vibrate, corresponding to the peaks observed in experimental infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental data is a critical method for validating the accuracy of the computational model.

For this compound, DFT would predict a set of vibrational modes, including C-H stretching, C-C aromatic ring stretching, C-Br stretching, and various bending and deformation modes. To accurately assign each calculated frequency to a specific type of vibration, a Potential Energy Distribution (PED) analysis is conducted. PED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. Similar detailed vibrational analyses have been successfully performed for other halogenated naphthalene derivatives, showing good agreement between theoretical and experimental spectra after applying appropriate scaling factors. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO and LUMO are expected to be π-orbitals distributed across the naphthalene ring system. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the precise energy levels and spatial distributions of these orbitals.

Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Charge transfer tendency |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration |

Note: These descriptors are routinely calculated in DFT studies to quantify reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. wolfram.comresearchgate.net It is plotted on the surface of the molecule's electron density, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species.

Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. In this compound, this region would likely be concentrated around the electronegative bromine atom. Regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. These are often found near hydrogen atoms. Areas with intermediate potential (green) are relatively neutral. The MEP map provides a clear, intuitive picture of the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals from the DFT calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a straightforward interpretation of the Lewis structure and hybridization. q-chem.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and Oscillator Strengths

While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the study of excited electronic states. uci.edu It is a powerful method for predicting the electronic absorption spectra of molecules.

TD-DFT calculations yield two critical pieces of information: the electronic excitation energies and the oscillator strengths. The excitation energy is the energy required to promote an electron from an occupied orbital to a virtual orbital (e.g., from the HOMO to the LUMO), which corresponds to the position of an absorption peak in a UV-Vis spectrum. The oscillator strength is a measure of the probability of that transition occurring, which relates to the intensity of the absorption peak. For this compound, TD-DFT would be used to predict its UV-Vis spectrum, identifying the key π-π* transitions that characterize the electronic structure of the naphthalene core. The accuracy of TD-DFT can depend on the choice of the functional, especially for charge-transfer excitations. nih.govaps.org

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying stable molecules (reactants and products) located in energy minima, and the high-energy transition states that connect them. nih.gov

For a molecule like this compound, PES mapping is crucial for understanding reaction mechanisms, such as the cleavage of the carbon-bromine (C-Br) bond. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to plot the energy of the system as the C-Br bond is stretched. The highest point on this reaction pathway corresponds to the transition state, and the energy required to reach this point is the activation energy.

In a study on the related isomer, 1-bromo-2-methylnaphthalene, DFT calculations were used to explore the PES for the dissociation of the C-Br bond in its radical anion form. nih.govmdpi.com The calculations revealed a stepwise mechanism where the molecule first accepts an electron to form a radical anion, which then undergoes C-Br bond cleavage. nih.govmdpi.com A similar approach for this compound would involve calculating the energy at various C-Br bond distances to identify the transition state and determine the activation energy for dissociation. This provides critical data on the stability of the molecule and the feasibility of specific reaction pathways.

Table 1: Illustrative PES Data for C-Br Bond Dissociation of a Substituted Bromonaphthalene Radical Anion (Note: The following data is illustrative and based on typical findings for similar molecules, not specific experimental or calculated values for this compound.)

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) | C-Br Bond Length (Å) |

|---|---|---|---|

| Reactant (Radical Anion) | Stable radical anion | 0.0 | 1.92 |

| Transition State | Maximum energy point along the dissociation pathway | +8.5 | 2.55 |

| Products | Methylnaphthalene radical + Bromide anion | -2.1 | > 4.0 (dissociated) |

Molecular Dynamics (MD) Simulations and Dynamic Reaction Coordinate (DRC) Calculations for Bond Dissociation Processes

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms in a molecule over time, offering a dynamic picture of chemical processes. For studying bond dissociation, MD simulations can track the trajectory of the atoms as a bond breaks, providing insights into the timescale and dynamics of the event.

A specific type of MD simulation used for this purpose is the Dynamic Reaction Coordinate (DRC) calculation. nih.govmdpi.com DRC calculations start from the transition state geometry and follow the trajectory of the atoms both forward (to products) and backward (to reactants) in time, based on the forces calculated from an ab initio potential energy surface. nih.govmdpi.com This method provides a detailed, time-resolved view of the bond-breaking process.

In the investigation of the 1-bromo-2-methylnaphthalene radical anion, DRC calculations were instrumental in confirming the dissociation mechanism. nih.govmdpi.com The simulations showed the C-Br bond elongating over a timescale of femtoseconds, leading to the formation of a bromide anion and a 2-methylnaphthalene (B46627) radical. A similar DRC study on this compound would elucidate the intramolecular and intermolecular geometric changes as a function of time during the C-Br bond cleavage, providing a molecular-level movie of the dissociation. mdpi.com

Quantum Mechanical Modeling of Electron Transfer and Bond Cleavage Mechanisms

Quantum mechanical (QM) modeling is the foundation for understanding the electronic structure of molecules and how it governs chemical reactions. mdpi.com Methods like DFT are used to calculate properties such as electron affinity and to model the changes in electron distribution during a reaction.

For halogenated aromatic compounds, the mechanism of C-X (where X is a halogen) bond cleavage is often initiated by an electron transfer event. mdpi.com QM modeling can determine whether the reaction proceeds through a concerted mechanism (electron transfer and bond breaking occur simultaneously) or a stepwise mechanism (an intermediate radical anion is formed before the bond breaks). mdpi.com

The theoretical investigation of 1-bromo-2-methylnaphthalene strongly suggested a stepwise mechanism for the electroreductive dissociation of the C-Br bond. nih.govmdpi.com The key findings from the QM modeling were:

The one-electron reduction of the neutral molecule yields a transient radical anion.

This radical anion subsequently undergoes cleavage of the C-Br bond, forming a bromide anion and an organic radical. nih.govmdpi.com

Applying these QM methods to this compound would involve calculating the electron affinity of the parent molecule and the stability of the resulting radical anion. This would help to confirm if, like its isomer, it follows a stepwise dissociation pathway, which is common for aromatic halides. mdpi.com

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics applies computational tools to solve chemical problems, with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models being a major component. These models aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR).

While no specific QSAR/QSPR models for this compound are documented, models for substituted naphthalenes have been developed to predict properties like antimicrobial or anticancer activity. nih.govnih.gov These studies reveal which molecular descriptors are most important for predicting a given property. Key descriptors often include:

Topological parameters: Indices that describe the connectivity and shape of the molecule.

Electronic parameters: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. nih.gov

Hydrophobicity parameters: Like the partition coefficient (log P), which describes how the molecule distributes between water and an organic solvent. nih.gov

A QSPR model for this compound and related compounds could be developed to predict properties like boiling point, solubility, or toxicity based on a set of calculated molecular descriptors.

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies of Substituted Naphthalenes (Note: This table lists descriptor types and their significance as found in studies of related naphthalene compounds.)

| Descriptor Type | Example Descriptor | Significance in Modeling |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and electron transfer capabilities. nih.gov |

| Thermodynamic | Log P (Partition Coefficient) | Indicates hydrophobicity, affecting bioavailability and environmental fate. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., ¹χ) | Describes molecular size, shape, and branching. nih.gov |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

As a bromo-aryl compound, 1-bromo-3-methylnaphthalene possesses a reactive site (the carbon-bromine bond) that is ideal for forming new bonds, making it a valuable intermediate for constructing more complex molecular architectures.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Brominated naphthalenes are common precursors for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). Methodologies such as the Suzuki coupling, which pairs an organohalide with a boronic acid, are standard procedures for extending aromatic systems. For instance, a palladium-catalyzed [3+3] annulation method has been reported for synthesizing PAHs from dibromonaphthalene precursors. While specific studies employing this compound were not identified, its structure is suitable for similar palladium-catalyzed reactions to create larger, more complex aromatic structures. Similarly, it could serve as a foundational unit for constructing naphthalene-fused heterocyclic systems, which are of interest in medicinal chemistry and materials science.

Construction of Chiral Compounds and Asymmetric Synthesis (e.g., Binaphthalenes)

Naphthalene-based structures are central to many important chiral ligands and molecules, most notably in the form of binaphthalenes (or BINOL/BINAP derivatives), which exhibit axial chirality. The synthesis of such compounds often relies on the coupling of naphthalene (B1677914) units. For example, substituted bromonaphthalene derivatives have been used to construct axially chiral naphthylisoquinoline alkaloids. Although no specific examples of this compound being used to construct chiral binaphthalenes were found, its structure theoretically allows for participation in coupling reactions that could lead to new, potentially chiral, biaryl systems. The development of asymmetric methods for such couplings is a significant area of research.

Precursor in Natural Product Total Synthesis and Analogue Development

The naphthalene skeleton is a core component of numerous natural products, including many with significant biological activity. While the direct use of this compound as a starting material in a published total synthesis of a natural product is not prominently documented, its role as a potential precursor can be inferred. The synthesis of complex natural products often involves the piecing together of smaller, functionalized building blocks. A substituted naphthalene like this compound could serve as a key fragment for introducing this part of a target molecule, with the bromine atom providing a handle for subsequent chemical modifications and bond formations.

Development of Pharmaceutical and Agrochemical Scaffolds

The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis of Active Pharmaceutical Ingredients (APIs) Analogues

Naphthalene derivatives are integral to many pharmaceuticals. For example, the naphthalene sulfonamide scaffold is known to possess antagonistic properties against the human CC chemokine receptor 8 (CCR8), a target for immunological diseases. Research in this area has involved performing various palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors to build a diverse library of compounds for structure-activity relationship studies. nih.gov While the specific isomer was not always detailed, this compound fits the profile of a suitable precursor for generating analogues of known APIs or for discovering new bioactive molecules. Its constitutional isomer, 2-bromo-3-methylnaphthalene, can be converted into 2-bromo-3-(bromomethyl)naphthalene (B8671974), a key building block for pharmaceuticals and other bioactive products. dergipark.org.tr

Design and Synthesis of Agrochemical Modulators

Similar to pharmaceuticals, the naphthalene core appears in some agrochemicals. The structural modification of naphthoquinones, a class of naphthalene-based compounds, has been explored to develop new insecticides. nih.gov The inherent reactivity of this compound makes it a plausible starting point for creating novel agrochemical candidates through the addition of various functional groups via cross-coupling reactions, aiming to modulate biological activity against pests or weeds. However, specific research detailing its application in the synthesis of agrochemical modulators is not currently available.

Material Science Applications

Precursor for Organic Electronic and Optoelectronic Materials

While direct research specifically detailing this compound in organic electronics is limited, the broader class of bromonaphthalene derivatives is instrumental in synthesizing materials with desirable electronic and photophysical properties. For instance, related compounds like 1‐bromo‐8‐(phenylethynyl) naphthalene derivatives have been utilized in the creation of complex, multi-layered chiral compounds. These materials exhibit enhanced stability and improved optoelectronic properties due to π-π stacking and conjugation, making them relevant for applications in chemistry, optics, and materials science. researchgate.net The foundational role of brominated naphthalenes as precursors suggests the potential of this compound in the development of novel organic semiconductors and light-emitting materials. The synthesis of such materials often involves leveraging the bromo group for carbon-carbon bond formation, enabling the construction of extended π-conjugated systems essential for charge transport and light emission.

Additionally, naphthalene-based polymers, such as those derived from naphthalene diimide, are being explored for their use in n-type polymer transistors, which are crucial components in organic electronic devices. rsc.org Theoretical studies on electron transport materials derived from naphthalene diimide highlight the importance of this structural motif in organic solar cells. bit.edu.cn

Role in the Synthesis of Functional Polymers and Advanced Materials

This compound is a valuable precursor for the synthesis of functional polymers and other advanced materials. cymitquimica.com The reactivity of its carbon-bromine bond allows it to be a key starting material for creating more complex molecules. For example, it can be used in the synthesis of various esters and as a building block for cyclopropanes. cymitquimica.com The ability to undergo bond cleavage reactions further expands its utility in creating novel molecular frameworks. cymitquimica.com

The development of advanced polymers often relies on the incorporation of specific functional units to tailor the material's properties. Bromonaphthalene derivatives can be polymerized or used as synthons to introduce the naphthalene moiety into a polymer backbone. This can enhance thermal stability, and introduce specific optical or electronic properties. The general synthetic utility of compounds like this compound makes them important in the creation of a wide range of organic materials. synchem.de

Catalyst Precursor Development in Transition Metal Catalysis

In the field of transition metal catalysis, ligands play a crucial role in determining the activity and selectivity of a catalyst. While N-heterocyclic carbenes (NHCs) are a prominent class of ligands, rutgers.edu other molecular structures are also vital. Halogen-bridged methylnaphthyl palladium dimers, which are highly efficient palladium sources for cross-coupling reactions, have been synthesized from (bromomethyl)naphthalene. nih.gov These bench-stable complexes can react with various ligands to form monoligated palladium precatalysts that exhibit high activity in a range of catalytic reactions. nih.gov This demonstrates the potential of brominated methylnaphthalenes to serve as precursors for valuable catalyst systems. The synthesis of these catalyst precursors often involves the reaction of the brominated naphthalene derivative with a palladium source, leading to the formation of a stable complex that can be easily handled and stored.

Environmental Remediation Applications (e.g., Electrochemical Incineration of Halogenated Compounds)

The electrochemical reduction of halogenated organic compounds is a significant area of research for environmental remediation. Studies on isomers like 1-bromo-2-methylnaphthalene (B105000) have shown that electron transfer can induce the dissociation of the carbon-bromine bond, leading to the formation of a radical anion. mdpi.com This transient species then cleaves the C-Br bond, forming a bromide anion and an organic radical. mdpi.com This process is a key step in the degradation of these pollutants. The organic radicals can then react further, potentially leading to dimerization or other products. mdpi.com This mechanism suggests that this compound could be a suitable candidate for degradation through electrochemical methods, which is a promising approach for the remediation of environmental pollutants. mdpi.com The electrochemical approach is considered important for the degradation of environmental pollutants and the synthesis of graphene-like films. mdpi.com

Advanced Analytical Methodologies (e.g., Test Compound in Chromatography and Sensing)

In analytical chemistry, the availability of well-characterized compounds is essential for method development and validation. A related compound, 1-bromo-2-methylnaphthalene, has been used as a test compound in the determination of halogenated hydrocarbons at trace levels by supercritical fluid chromatography-microwave-induced plasma mass spectrometry. sigmaaldrich.com This indicates that brominated methylnaphthalenes can serve as standards in advanced chromatographic techniques. Given the structural similarity, this compound could potentially be used as a reference standard in various chromatographic methods for the identification and quantification of brominated aromatic compounds in environmental or industrial samples.

Future Perspectives and Emerging Research Directions

Integration of 1-Bromo-3-methylnaphthalene in Flow Chemistry and Microreactor Technologies

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry, often utilizing microreactors. chimia.ch This technology offers significant advantages in terms of process efficiency, safety, product purity, and scalability. chimia.chkrishisanskriti.org For the synthesis of this compound and its derivatives, flow chemistry presents a promising avenue for overcoming the limitations of conventional batch methods, such as challenges in temperature control and mixing, which can lead to the formation of undesired side-products. chimia.ch

Microreactors, with their high surface-to-volume ratio, enable superior heat exchange and precise temperature control, which is crucial for highly exothermic reactions like bromination. chimia.chnih.gov This enhanced control can lead to improved yields and selectivities. beilstein-journals.org Furthermore, the rapid mixing achieved in microchannels prevents concentration gradients, ensuring homogenous reaction conditions. chimia.chnih.gov Research on the continuous-flow synthesis of other naphthalene (B1677914) derivatives, such as long-chain alkylated naphthalenes and aminonaphthalene intermediates, has demonstrated the potential for achieving high yields in significantly reduced reaction times. rsc.orgresearchgate.net For instance, a multi-step synthesis of an aminonaphthalene derivative showed that transformations in a microreactor could be accelerated by a factor of 3 to 10 compared to batch methods. researchgate.net These findings suggest that a continuous-flow process for the regioselective bromination of 3-methylnaphthalene could be developed, offering higher safety, faster reactions, and easier scale-up through "numbering-up" of reactor units. researchgate.net

Interactive Table: Comparison of Batch vs. Flow Synthesis for Naphthalene Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis (Microreactor) | Potential Advantage for this compound Synthesis |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio | Improved control over exothermic bromination, reducing side products. chimia.ch |

| Mixing | Can be inefficient, leading to gradients | Rapid and efficient | Enhanced reaction homogeneity, leading to higher regioselectivity. nih.gov |

| Reaction Time | Hours to days | Seconds to minutes | Significant increase in process throughput. rsc.orgresearchgate.net |

| Safety | Large volumes of reagents, risk of thermal runaway | Small reaction volumes, better containment | Inherently safer process, especially when handling hazardous reagents. beilstein-journals.org |

| Scalability | Complex, requires re-optimization | Straightforward (numbering-up) | Faster transition from laboratory research to industrial production. researchgate.net |

| Product Purity | Often requires extensive purification | Higher purity due to better control | Reduced downstream processing costs and waste generation. krishisanskriti.org |

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

In the quest for more sustainable chemical manufacturing, biocatalysis has emerged as a powerful technology that utilizes enzymes or whole-cell systems to perform chemical transformations. asm.org This approach offers the benefits of mild reaction conditions, high selectivity (regio-, stereo-, and enantioselectivity), and a reduced environmental footprint compared to traditional chemical methods. asm.org

For this compound, the key synthetic step is the regioselective bromination of 3-methylnaphthalene. Bio-inspired approaches could offer a green alternative to conventional brominating agents. Research has shown that enzymes, particularly halogenases, can be employed for the selective chlorination and bromination of various organic molecules, including naphthalenes. manchester.ac.uk For example, the tryptophan 7-halogenase (RebH) has been successfully used for the regioselective halogenation of indole (B1671886) derivatives and naphthalenes. manchester.ac.uk Future research could focus on enzyme discovery and protein engineering to develop a specific halogenase capable of targeting the C1 position of 3-methylnaphthalene with high fidelity.

Whole-cell biocatalysis, which uses microorganisms expressing the desired enzymes, is another promising strategy, as it eliminates the need for costly cofactor addition and purification of enzymes. asm.org Systems have been developed for the oxidation of naphthalene to 1-naphthol (B170400) using engineered Escherichia coli. asm.org A similar whole-cell system could potentially be engineered to perform the selective bromination of 3-methylnaphthalene. The use of biphasic systems, where an organic solvent is used to dissolve the substrate and extract the product, can further enhance productivity and mitigate substrate/product toxicity to the microbial cells. asm.org The development of such bio-inspired routes would align with the principles of green chemistry by reducing reliance on harsh reagents and minimizing waste.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, offering insights that can guide synthetic planning and the design of new functional materials. nih.gov Methods such as Density Functional Theory (DFT) are increasingly used to investigate the electronic structure, stability, and reactivity of naphthalene derivatives. mdpi.comresearchgate.net

In the context of this compound, computational tools can be applied in several key areas.

Predicting Regioselectivity: DFT calculations can model the mechanism of electrophilic aromatic substitution on 3-methylnaphthalene. By calculating the energies of the possible intermediates and transition states for bromination at different positions on the naphthalene ring, it is possible to predict the most likely site of reaction, thus aiding in the development of synthetic protocols that maximize the yield of the desired 1-bromo isomer.